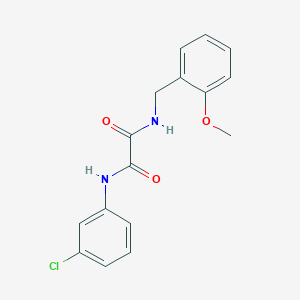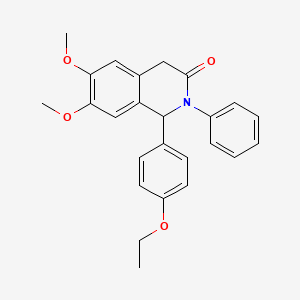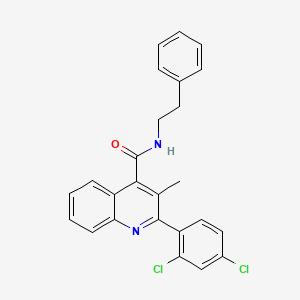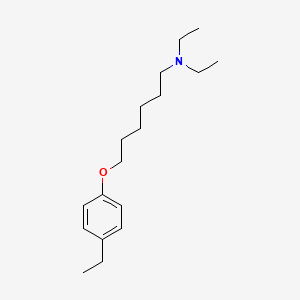
2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide, also known as W13, is a quaternary ammonium compound that has been extensively used in scientific research. It was first synthesized in 1990 by Y. Kanaoka and colleagues and has since been used in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide involves the inhibition of phospholipase D and protein kinase C activity. Phospholipase D is an enzyme that cleaves phosphatidylcholine to produce phosphatidic acid, which is involved in various cellular processes. 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide inhibits phospholipase D activity by binding to its catalytic site. Protein kinase C is a family of enzymes that phosphorylate various proteins involved in cell signaling. 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide inhibits protein kinase C activity by binding to its regulatory domain.
Biochemical and Physiological Effects
2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the release of calcium from intracellular stores. 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has also been shown to inhibit the migration of various cell types, including cancer cells. Additionally, 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide in lab experiments is its specificity for phospholipase D and protein kinase C. This allows researchers to study the specific effects of inhibiting these enzymes on cellular processes. Additionally, 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has been shown to be stable in various experimental conditions, such as in the presence of detergents and at different pH levels.
One limitation of using 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare stock solutions and to use in certain experimental setups. Additionally, 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has been shown to have off-target effects on other enzymes, such as phospholipase A2 and phospholipase C.
Future Directions
There are several future directions for the use of 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide in scientific research. One direction is to study its effects on cancer cells, as it has been shown to inhibit their migration. Additionally, 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide could be used to study the regulation of calcium signaling in various cell types. Another direction is to develop more specific inhibitors of phospholipase D and protein kinase C based on the structure of 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide. Finally, 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide could be used to study the role of ion channels in cellular processes, as it has been shown to modulate their activity.
Conclusion
In conclusion, 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide, or 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide, is a quaternary ammonium compound that has been extensively used in scientific research. Its specificity for phospholipase D and protein kinase C has made it a valuable tool for studying various cellular processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide have been discussed in this paper.
Synthesis Methods
The synthesis of 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide involves the reaction between 2-naphthol and N,N-dipropyl-3-aminopropyl chloride, followed by the reaction with methyl iodide and hydroxylamine hydrochloride. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is approximately 40%.
Scientific Research Applications
2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has been widely used in scientific research as a tool to study various cellular processes. It has been shown to inhibit phospholipase D activity, which is involved in various cellular processes such as vesicular trafficking, membrane fusion, and signal transduction. 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has also been shown to inhibit protein kinase C activity, which is involved in cell proliferation, differentiation, and apoptosis. Additionally, 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has been used to study the regulation of calcium signaling, as it has been shown to inhibit the release of calcium from intracellular stores.
properties
IUPAC Name |
(2-hydroxy-3-naphthalen-2-yloxypropyl)-methyl-dipropylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO2.HI/c1-4-12-21(3,13-5-2)15-19(22)16-23-20-11-10-17-8-6-7-9-18(17)14-20;/h6-11,14,19,22H,4-5,12-13,15-16H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFHHVQCGPEVFB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CCC)CC(COC1=CC2=CC=CC=C2C=C1)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)



![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

